![molecular formula C20H16N4O4S B2767557 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-73-2](/img/structure/B2767557.png)

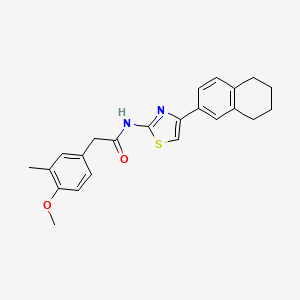

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as ABT-888, is a potent inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme involved in DNA repair, and the inhibition of PARP has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment. ABT-888 has been extensively studied for its potential as a cancer therapy.

Scientific Research Applications

Photophysics and Solvent Effects

- Research Applications :

- Excited-State Hydrogen Bond and Proton Transfer : Ab initio calculations reveal that solvent polarity affects excited-state hydrogen bonds and proton transfers. The absorption and fluorescence emission spectra align with experimental data. Solvent polarity influences the strength of the excited-state hydrogen bond, impacting optoelectronics and analytical tools .

- Inhibition of Excited-State Proton Transfer : Increasing solvent polarity gradually inhibits the excited-state intramolecular proton transfer (ESIPT) reaction of this compound. Understanding solvent effects can guide the development of new products .

Organometallic Chemistry

- Research Applications :

- Ruthenium Complexes : The ligand can form organo-carboxamide ruthenium(II) complexes. These complexes exhibit interesting properties and may find applications in catalysis, sensing, or materials science .

Medicinal Chemistry and Biological Evaluation

- Research Applications :

- Cytotoxicity and Antimicrobial Activity : Explore the cytotoxic and antimicrobial potential of this compound and related derivatives. Evaluate their effects against cancer cells and pathogens .

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-11(25)21-13-4-7-15-16(10-13)29-20(22-15)23-19(28)12-2-5-14(6-3-12)24-17(26)8-9-18(24)27/h2-7,10H,8-9H2,1H3,(H,21,25)(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFPOLFYIBYHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2767482.png)

![Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2767486.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2767491.png)

![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)